molecular formula C12H12F3N3OS B13732278 2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B13732278
M. Wt: 303.31 g/mol
InChI Key: YVIKLLRQCASHSG-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features a trifluoromethyl group, a piperidine ring, and a thiazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves the formation of the thiazolo-pyridine core followed by the introduction of the piperidine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-pyridine ring system. The piperidine group can be introduced via nucleophilic substitution reactions, while the trifluoromethyl group can be added using radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo-pyridine derivatives, while substitution reactions can introduce new functional groups onto the molecule, leading to a variety of substituted thiazolo-pyridine compounds.

Scientific Research Applications

2-(Piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine ring and thiazolo-pyridine core contribute to the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its combination of a trifluoromethyl group, piperidine ring, and thiazolo-pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H12F3N3OS

Molecular Weight

303.31 g/mol

IUPAC Name

2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H12F3N3OS/c13-12(14,15)7-6-8(19)16-10-9(7)20-11(17-10)18-4-2-1-3-5-18/h6H,1-5H2,(H,16,19)

InChI Key

YVIKLLRQCASHSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=O)N3)C(F)(F)F

Origin of Product

United States

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